

A Comparative Guide to Analytical Methods for Cefpirome Sulfate

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For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of **Cefpirome Sulfate** is critical throughout the drug development lifecycle, from formulation studies to quality control and clinical trial analysis. This guide provides a comparative overview of common analytical methods, focusing on their performance characteristics to aid in selecting the most appropriate technique for your specific research needs. The primary methods discussed are High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry, with supporting data from various validation studies.

Performance Comparison of Analytical Methods

The following table summarizes the key performance parameters for different analytical methods used for the quantification of **Cefpirome Sulfate**. This data facilitates a direct comparison of their accuracy, precision, and sensitivity.



Param eter	RP- HPLC Method I[1][2]	RP- HPLC Method II[3][4]	UPLC Method	UV-Vis Spectr ophoto metry (Metho d A)[5]	UV-Vis Spectr ophoto metry (Metho d B)[5]	UV-Vis Spectr ophoto metry (Metho d C)[5]	UV-Vis Spectr ophoto metry (Folin- Ciocalt eau)[6]	UV-Vis Spectr ophoto metry (MBTH)[7]
Accurac y (% Recove ry)	99.46[2]	Good recoveri es reporte d[4]	Not explicitl y stated	-	-	-	99.62[6]	-
Precisio n (%RSD	< 2[2]	Intra- day and inter- day precisio n studied[4]	< 2	-	-	-	-	0.3042[7]
Linearit y Range (µg/mL)	0.5 - 200[1]	-	7.5 - 75	5 - 40[5]	2.5 - 20[5]	2.5 - 40[5]	5 - 20[6]	2.5 - 20[7][8]
Correlat ion Coeffici ent (r²)	0.9995[2]	-	0.999[9]	-	-	-	0.9999[6]	0.9999[7]
Limit of Detecti on (LOD) (µg/mL)	0.110	-	-	-	-	-	-	-



Limit of Quantifi cation (LOQ) (µg/mL)	0.364[1 0]	-	-	-	-	-	-	-
Wavele ngth (nm)	270[10] [1]	270[3] [4]	265	-	-	510[5]	700[6]	635[7] [8]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are the protocols for the key techniques cited in this guide.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method I[1][2]

- Instrumentation: A reversed-phase HPLC system with a UV detector.
- Column: LiChroCART-Lichrosphere100, C18 RP column (250 mm × 4mm × 5 μm).[10][1]
- Mobile Phase: A mixture of methanol and water in a 50:50 (v/v) ratio.[10][1]
- Flow Rate: 1.0 mL/min.[10][1]
- Detection: UV detection at 270 nm.[10][1]
- Sample Preparation: A stock solution of Cefpirome Sulfate (1 mg/mL) is prepared in the
 mobile phase. Working standards are prepared by diluting the stock solution to fall within the
 linear range. For pharmaceutical dosage forms, a quantity of the powder equivalent to 100
 mg of Cefpirome Sulfate is dissolved in 100 mL of the mobile phase, filtered, and then
 diluted to an appropriate concentration.[10]

RP-HPLC Method II[4][5]

Instrumentation: An isocratic HPLC system with a UV detector.



- Column: Lichrospher RP-18 column (125 mm x 4 mm, 5 μm particle size).[3]
- Mobile Phase: A mixture of 12 mM ammonium acetate and acetonitrile in a 90:10 (v/v) ratio.
 [3]
- Flow Rate: 1.0 mL/min.[3][4]
- Detection: UV detection at 270 nm.[3][4]
- Temperature: 30°C.[3][4]
- Sample Preparation: Accurately weighed 5.0 mg of Cefpirome Sulfate is dissolved in 25.0 mL of the mobile phase.[4]

Ultra-Performance Liquid Chromatography (UPLC) Method[6]

- Instrumentation: A UPLC system with a PDA detector.
- Column: Phenomenex C18 column (2.5 x 100 mm, 3.0 μm).[9]
- Mobile Phase: A 50:50 (v/v) mixture of 0.01M phosphate buffer and acetonitrile.
- Flow Rate: 0.3 mL/min.[9]
- Detection: PDA detection at 265 nm.[9]
- Temperature: 40°C.[9]
- Sample Preparation: A standard stock solution is prepared, and further dilutions are made with the diluent to achieve concentrations within the linear range.

UV-Vis Spectrophotometry (Folin-Ciocalteau Method)[8]

- Instrumentation: A UV-Visible spectrophotometer.
- Reagents: Folin-Ciocalteau reagent and sodium hydroxide solution.



- Procedure: To a series of 10 mL graduated test tubes, add aliquots of the standard drug solution (ranging from 0.5-2.0 mL of 100 μg/mL solution), 1.0 mL of Folin-Ciocalteau reagent, and 3.0 mL of sodium hydroxide solution. The volume is then brought to 10 mL with distilled water. The absorbance of the resulting blue-colored solution is measured at 700 nm against a reagent blank.[6]
- Sample Preparation: A quantity of the powder for injection equivalent to 100 mg of
 Cefpirome Sulfate is accurately weighed and dissolved in 100 mL of methanol. This solution is filtered, and a portion is suitably diluted with distilled water to a concentration of 100 μg/mL.[6]

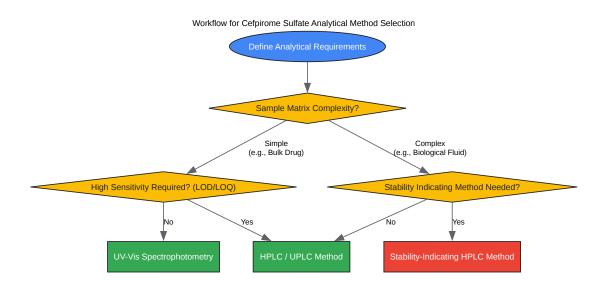
UV-Vis Spectrophotometry (MBTH Method)[9]

- Instrumentation: A UV/Vis spectrophotometer.
- Reagents: Ferric chloride solution (0.5% w/v) and 3-methyl-2-benzathiazolinone hydrazone (MBTH) solution (0.2% w/v) in distilled water.[7]
- Procedure: To a series of 10 mL volumetric flasks, add aliquots of the standard drug solution (ranging from 0.25-2.0 mL of 100 µg/mL solution). Then, add 2.0 mL of ferric chloride solution and 2.0 mL of MBTH solution. After allowing the flasks to stand for 30 minutes, the volume is brought to 10 mL with distilled water. The absorbance of the green complex is measured at 635 nm.[7]
- Sample Preparation: An accurately weighed quantity of the powder for injection equivalent to 100 mg of **Cefpirome Sulfate** is dissolved in 100 mL of methanol and filtered. The filtrate is then appropriately diluted with distilled water to a concentration of 100 μg/mL.[7]

Method Selection Workflow

The choice of an analytical method depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation. The following diagram illustrates a logical workflow for selecting a suitable method for **Cefpirome Sulfate** analysis.





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Caption: A decision tree to guide the selection of an analytical method.

Conclusion

Both HPLC and UV-Vis spectrophotometry are viable methods for the quantification of **Cefpirome Sulfate**. HPLC methods, particularly stability-indicating ones, offer higher specificity and are essential for analyzing samples in complex matrices or for degradation studies.[3][4] UPLC provides the advantage of shorter analysis times. UV-Vis spectrophotometry, on the other hand, offers a simpler, more cost-effective, and rapid alternative for the routine analysis of bulk drug and simple pharmaceutical formulations.[5][6][7][8] The choice of the most suitable method should be based on a careful consideration of the specific analytical requirements, including the nature of the sample, the need for stability indication, and the available resources.



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